molecular formula C17H20Cl6O4 B156090 Dibutyl chlorendate CAS No. 1770-80-5

Dibutyl chlorendate

Cat. No.: B156090
CAS No.: 1770-80-5
M. Wt: 501 g/mol
InChI Key: UJAHPBDUQZFDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl chlorendate is a useful research compound. Its molecular formula is C17H20Cl6O4 and its molecular weight is 501 g/mol. The purity is usually 95%.
The exact mass of the compound Dibutylchlorendate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5261. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PLASTICIZERS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Impact and Soil Microbiome Alterations

Dibutyl phthalate (DBP), often found in soils as an environmental pollutant, impacts the microbiome and functions in black soils. It significantly reduces the richness and diversity of bacteria and fungi, altering their community structures and metabolic activities. This suggests that DBP contamination changes the biodiversity of black soils and impacts the ecosystem function (Wang et al., 2016).

2. Endocrine Disruption and Metabolic Effects

Studies on rats have shown that subacute exposure to dibutyl phthalate affects insulin sensitivity, oxidative status, and thyroid function, contributing to the development of hyperglycemia and insulin resistance. This indicates DBP's potential role in metabolic disruption (Majeed et al., 2021).

3. Impact on Reproductive Health

Research has demonstrated that dibutyl phthalate can inhibit the effects of follicle-stimulating hormone on rat granulosa cells, affecting reproductive functions. DBP does not induce significant cell death but reduces the expression of key hormones and receptors, impairing reproductive cell functions (Wang et al., 2016).

4. Effects on Antral Follicle Growth and Viability

Dibutyl phthalate, when exposed to mouse ovarian antral follicles in vitro, causes growth inhibition and cytotoxicity at high concentrations. This suggests its detrimental impact on antral follicles and potential disruption of normal ovarian function at certain exposure levels (Rasmussen et al., 2017).

5. Immunotoxicity on Macrophages

Exposure to dibutyl phthalate adversely affects murine macrophages, a key component of the immune response. High doses of DBP show cytotoxicity, while moderate doses alter macrophage functions such as phagocytosis and cytokine production, indicating DBP's immunotoxic effects (Li et al., 2013).

6. Risk Assessment and Pharmacokinetics

A physiologically based pharmacokinetic model developed for di-isobutyl phthalate and its metabolite mono-isobutyl phthalate in rats has been extended for human risk assessment, providing valuable insights into human health risks associated with DiBP exposure (Jeong et al., 2021).

Safety and Hazards

Dibutylchlorendate is very toxic to aquatic life and has long-lasting effects . It is advised to avoid release to the environment . In case of a spill, it should be collected . It is also classified as “reasonably anticipated to be a human carcinogen” based on sufficient evidence in animals .

Biochemical Analysis

Biochemical Properties

Dibutyl chlorendate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, including those responsible for the hydrolysis of esters . The compound’s interactions with these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions. For instance, this compound can be hydrolyzed to produce chlorendic acid, which can then undergo further metabolic transformations .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to alterations in the expression of genes involved in detoxification and stress response pathways . Additionally, the compound can impact cellular metabolism by interfering with the normal functioning of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . For example, this compound can inhibit esterases, leading to the accumulation of ester substrates and the disruption of normal metabolic processes . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of this compound can lead to significant changes in organ weight, reproductive function, and overall health in animal models . Threshold effects have also been observed, where specific dosage levels are required to elicit particular biochemical or physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its hydrolysis and further transformation into other metabolites . The compound can be hydrolyzed by esterases to produce chlorendic acid, which can then participate in additional metabolic reactions . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound into its metabolites, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .

Properties

IUPAC Name

dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHPBDUQZFDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051802
Record name Dibutyl chlorendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name Dibutyl chlorendate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1774
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1770-80-5
Record name Dibutyl chlorendate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1770-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl chlorendate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl chlorendate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyl chlorendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl chlorendate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibutyl chlorendate
Reactant of Route 3
Reactant of Route 3
Dibutyl chlorendate
Reactant of Route 4
Reactant of Route 4
Dibutyl chlorendate
Reactant of Route 5
Reactant of Route 5
Dibutyl chlorendate
Reactant of Route 6
Reactant of Route 6
Dibutyl chlorendate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.